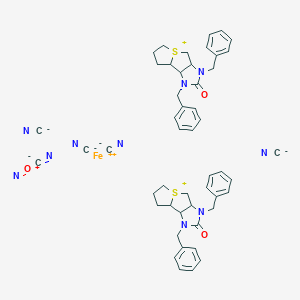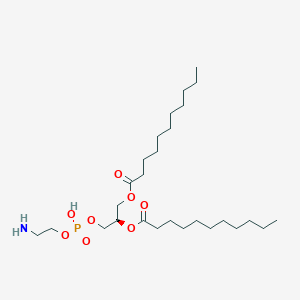
1,2-Diundecanoylphosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diundecanoylphosphatidylethanolamine (DUPE) is a phospholipid that has been extensively studied for its biochemical and physiological effects. DUPE is a synthetic lipid that is composed of two undecanoic acid chains and a phosphatidylethanolamine head group. DUPE has been shown to have a wide range of applications in scientific research, including as a model membrane system and as a tool for studying lipid-protein interactions.
Mecanismo De Acción
1,2-Diundecanoylphosphatidylethanolamine exerts its effects through its interactions with other lipids and proteins in biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has been shown to alter the physical properties of lipid membranes, including membrane fluidity and permeability. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to interact with membrane proteins, affecting their structure and function.
Efectos Bioquímicos Y Fisiológicos
1,2-Diundecanoylphosphatidylethanolamine has been shown to have a wide range of biochemical and physiological effects. 1,2-Diundecanoylphosphatidylethanolamine has been shown to modulate the activity of enzymes involved in lipid metabolism, including phospholipase A2 and acyl-CoA synthetase. 1,2-Diundecanoylphosphatidylethanolamine has also been shown to affect the activity of ion channels and transporters, including the Na+/K+ ATPase and the cystic fibrosis transmembrane conductance regulator (CFTR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,2-Diundecanoylphosphatidylethanolamine is its ability to form stable bilayer membranes that are similar in structure and properties to biological membranes. This makes 1,2-Diundecanoylphosphatidylethanolamine an ideal model membrane system for studying lipid-protein interactions. However, 1,2-Diundecanoylphosphatidylethanolamine also has some limitations, including its synthetic nature and the fact that it may not fully replicate the complexity of biological membranes.
Direcciones Futuras
There are many potential future directions for research on 1,2-Diundecanoylphosphatidylethanolamine. One area of interest is the use of 1,2-Diundecanoylphosphatidylethanolamine as a tool for studying lipid-protein interactions in disease states, such as cancer and neurodegenerative diseases. Another area of interest is the development of new synthetic lipids that can be used to study membrane biology and lipid-protein interactions. Overall, the study of 1,2-Diundecanoylphosphatidylethanolamine and other synthetic lipids has the potential to provide valuable insights into the structure and function of biological membranes.
Métodos De Síntesis
1,2-Diundecanoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the reaction of undecanoic acid with phosphatidylethanolamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). Enzymatic methods involve the use of phospholipase D to catalyze the synthesis of 1,2-Diundecanoylphosphatidylethanolamine from phosphatidylcholine and undecanoic acid.
Aplicaciones Científicas De Investigación
1,2-Diundecanoylphosphatidylethanolamine has been widely used as a model membrane system in scientific research. 1,2-Diundecanoylphosphatidylethanolamine has been shown to form stable bilayer membranes that are similar in structure and properties to biological membranes. 1,2-Diundecanoylphosphatidylethanolamine has also been used as a tool for studying lipid-protein interactions, as it can be incorporated into liposomes and used to study the binding of proteins to lipid membranes.
Propiedades
Número CAS |
117610-63-6 |
|---|---|
Nombre del producto |
1,2-Diundecanoylphosphatidylethanolamine |
Fórmula molecular |
C27H54NO8P |
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-undecanoyloxypropyl] undecanoate |
InChI |
InChI=1S/C27H54NO8P/c1-3-5-7-9-11-13-15-17-19-26(29)33-23-25(24-35-37(31,32)34-22-21-28)36-27(30)20-18-16-14-12-10-8-6-4-2/h25H,3-24,28H2,1-2H3,(H,31,32)/t25-/m1/s1 |
Clave InChI |
ZWPYUJDPKPNXJG-RUZDIDTESA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCC |
Otros números CAS |
117610-63-6 |
Sinónimos |
1,2-diundecanoyl-sn-glycero-3-phosphoethanolamine 1,2-diundecanoylphosphatidylethanolamine DUPDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



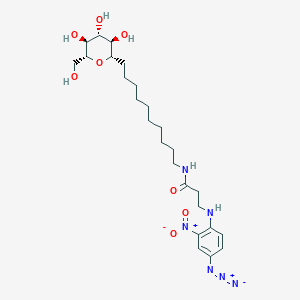
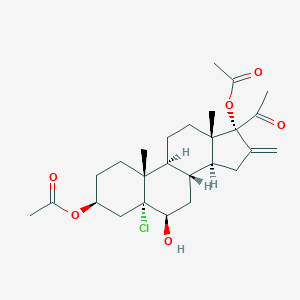
![2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate](/img/structure/B40416.png)
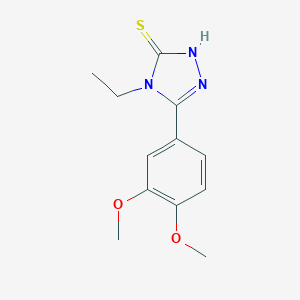
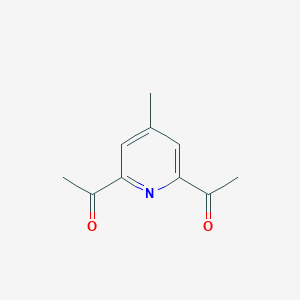
![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)
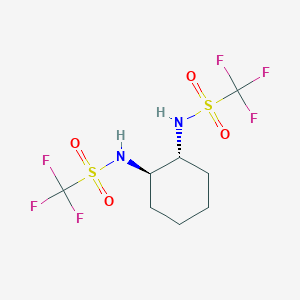
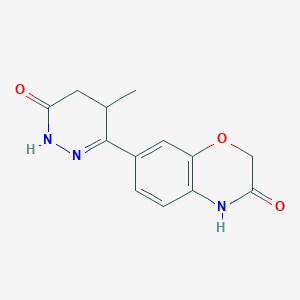
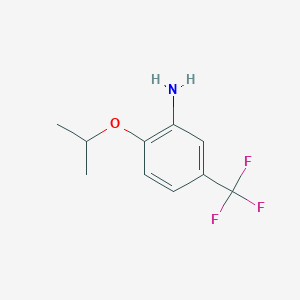
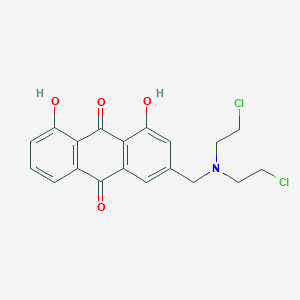
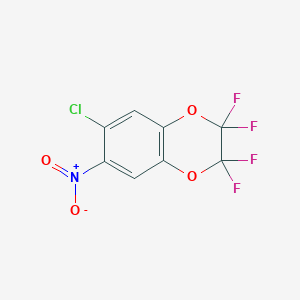

![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)
